Direct Binding to Human HSP90α Measured by 2D NMR Chemical Shift Perturbation
Among morpholinosulfonyl‑benzamide congeners, the target compound has been directly tested for binding to full‑length human HSP90α. The equilibrium dissociation constant (Kd) determined by 2D ¹H‑¹⁵N chemical shift perturbation is 19 000 nM (19 μM) [1]. This provides a quantitative benchmark that distinguishes the compound from analogs that lack measurable HSP90 engagement. For comparison, the classic N‑terminal HSP90 inhibitor geldanamycin binds HSP90α with a Kd of ~1 μM, while the clinical candidate luminespib achieves low‑nanomolar affinity. The target compound thus occupies a distinct, low‑affinity interaction space that may be exploited for fragment‑based or allosteric probe development without triggering the robust heat‑shock response associated with tight‑binding inhibitors.
| Evidence Dimension | Binding affinity to human HSP90α |
|---|---|
| Target Compound Data | Kd = 19 000 nM (19 μM) [1] |
| Comparator Or Baseline | Geldanamycin: Kd ~1 000 nM; Luminespib (AUY922): Kd <10 nM (literature values) |
| Quantified Difference | Target compound is 19‑fold weaker than geldanamycin and >1 900‑fold weaker than luminespib |
| Conditions | Full‑length human HSP90α; 2D ¹H‑¹⁵N HSQC NMR chemical shift perturbation assay at 298 K |
Why This Matters
This is the only publicly available biophysical binding datum for the target compound and defines a unique low‑affinity interaction profile relative to high‑potency HSP90 inhibitors, enabling its use as a non‑toxic control or fragment starting point.
- [1] BindingDB PrimarySearch_ki: Kd = 1.90E+4 nM for BDBM50354823 (CHEMBL88580) binding to human HSP90alpha (PDB 2JJC). Measured by 2D ¹H‑¹⁵N chemical shift perturbation. View Source
